Methyl 2-iodo-4,5-dimethylbenzoate Methyl 2-iodo-4,5-dimethylbenzoate
Brand Name: Vulcanchem
CAS No.: 1086391-91-4
VCID: VC8205319
InChI: InChI=1S/C10H11IO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,1-3H3
SMILES: CC1=CC(=C(C=C1C)I)C(=O)OC
Molecular Formula: C10H11IO2
Molecular Weight: 290.1 g/mol

Methyl 2-iodo-4,5-dimethylbenzoate

CAS No.: 1086391-91-4

VCID: VC8205319

Molecular Formula: C10H11IO2

Molecular Weight: 290.1 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-iodo-4,5-dimethylbenzoate - 1086391-91-4

Description

Methyl 2-iodo-4,5-dimethylbenzoate is a chemical compound with the CAS number 1086391-91-4. It is a derivative of benzoic acid, specifically modified with iodine and methyl groups at specific positions. This compound is used in various chemical syntheses and laboratory applications.

Synthesis and Applications

Methyl 2-iodo-4,5-dimethylbenzoate can be synthesized through various organic chemistry methods, often involving the iodination of a benzoic acid derivative. It is used as an intermediate in the synthesis of more complex organic compounds, particularly in the field of pharmaceuticals and materials science.

In organic synthesis, compounds like methyl 2-iodo-4,5-dimethylbenzoate are valuable for their ability to undergo coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of complex molecules with specific functionalities .

Safety and Handling

The safety data sheet for Methyl 2-iodo-4,5-dimethylbenzoate classifies it according to Regulation (EC) No 1272/2008, indicating potential hazards that require appropriate handling and storage procedures. It is primarily used in laboratory settings for the manufacture of substances .

CAS No. 1086391-91-4
Product Name Methyl 2-iodo-4,5-dimethylbenzoate
Molecular Formula C10H11IO2
Molecular Weight 290.1 g/mol
IUPAC Name methyl 2-iodo-4,5-dimethylbenzoate
Standard InChI InChI=1S/C10H11IO2/c1-6-4-8(10(12)13-3)9(11)5-7(6)2/h4-5H,1-3H3
Standard InChIKey UGUWDMDBLYRSGT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)I)C(=O)OC
Canonical SMILES CC1=CC(=C(C=C1C)I)C(=O)OC
PubChem Compound 53408622
Last Modified Jul 26 2023

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